molecular formula C8H17NO3S B12529149 1-Methylsulfonyl-N,N-dipropylformamide CAS No. 141931-30-8

1-Methylsulfonyl-N,N-dipropylformamide

Cat. No.: B12529149
CAS No.: 141931-30-8
M. Wt: 207.29 g/mol
InChI Key: OUVOCAKTSQJZEG-UHFFFAOYSA-N
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Description

1-Methylsulfonyl-N,N-dipropylformamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a methylsulfonyl group attached to a formamide backbone, with two propyl groups attached to the nitrogen atom

Preparation Methods

The synthesis of 1-Methylsulfonyl-N,N-dipropylformamide typically involves the reaction of N,N-dipropylformamide with a methylsulfonylating agent. One common method is the reaction of N,N-dipropylformamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Methylsulfonyl-N,N-dipropylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic substitution with amines can lead to the formation of sulfonamide derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methylsulfonyl-N,N-dipropylformamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methylsulfonyl-N,N-dipropylformamide involves its interaction with molecular targets through its functional groups. The methylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The formamide backbone provides stability and a platform for further functionalization.

Comparison with Similar Compounds

1-Methylsulfonyl-N,N-dipropylformamide can be compared with other sulfonyl-containing compounds, such as:

    Methanesulfonamide: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    N,N-Dimethylsulfonamide: Another sulfonamide derivative with different alkyl groups, affecting its chemical properties and uses.

Properties

CAS No.

141931-30-8

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

1-methylsulfonyl-N,N-dipropylformamide

InChI

InChI=1S/C8H17NO3S/c1-4-6-9(7-5-2)8(10)13(3,11)12/h4-7H2,1-3H3

InChI Key

OUVOCAKTSQJZEG-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)S(=O)(=O)C

Origin of Product

United States

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